molecular formula C20H36O4 B591601 Prostaglandin D1 Alcohol CAS No. 1176470-37-3

Prostaglandin D1 Alcohol

Cat. No.: B591601
CAS No.: 1176470-37-3
M. Wt: 340.5
InChI Key: SGFHBGFMOSYSBL-KENJKRGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D1 Alcohol is a complex organic compound with the molecular formula C20H36O4 and a molecular weight of 340.5 g/mol . . This compound is part of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals.

Chemical Reactions Analysis

Types of Reactions

Prostaglandin D1 Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of prostaglandin derivatives with ketone or aldehyde functionalities .

Scientific Research Applications

Prostaglandin D1 Alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of Prostaglandin D1 Alcohol involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways can result in various biological effects, such as the modulation of inflammation, vasodilation, and platelet aggregation . The compound’s molecular targets include prostaglandin receptors and enzymes involved in the biosynthesis and metabolism of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prostaglandin D1 Alcohol is unique due to its specific hydroxylation pattern and its distinct biological activities. Its ability to modulate inflammation and other physiological processes makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHBGFMOSYSBL-KENJKRGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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